7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione - 56025-86-6

7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-402917
CAS Number: 56025-86-6
Molecular Formula: C13H12N4O2
Molecular Weight: 256.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione belongs to the class of purine derivatives, specifically xanthine derivatives. Purines are a fundamental class of heterocyclic aromatic organic compounds consisting of a pyrimidine ring fused to an imidazole ring. They are crucial building blocks of DNA and RNA, playing vital roles in various biological processes. [] 7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione, with its specific substitutions on the purine core, has garnered significant interest in synthetic and medicinal chemistry due to its potential as a scaffold for developing biologically active compounds.

Synthesis Analysis

The synthesis of 7-benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione and its derivatives can be achieved through various synthetic routes. One common approach involves using thietanyl protection in the synthesis. []

This method starts with 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione, which reacts with 2-chloromethylthiirane to introduce the thietane ring at the N7 position. Subsequent alkylation with benzyl chloride at the N1 position yields 1-benzyl-8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione. This intermediate can then be oxidized with hydrogen peroxide to form 1-benzyl-8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione. This compound serves as a versatile precursor for synthesizing various 8-substituted derivatives through nucleophilic substitution reactions with amines. Finally, the thietanyl protecting group is removed under mild basic conditions using sodium isopropoxide, affording the desired 8-substituted 7-benzyl-3-methyl-1H-purine-2,6(3H,7H)-diones. []

This synthetic strategy demonstrates the utility of thietanyl protection in obtaining the desired N1, N7 substitution pattern while allowing for further modifications at the C8 position. []

Molecular Structure Analysis

The molecular structure of 7-benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione consists of a purine core with a benzyl group substituted at the N7 position and a methyl group at the N3 position. [] The presence of the two carbonyl groups at positions 2 and 6 contributes to the molecule's polarity and potential for hydrogen bonding interactions. The benzyl group at the N7 position introduces a lipophilic moiety, which can influence the molecule's solubility and interactions with biological targets.

Chemical Reactions Analysis

7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione, with its reactive sites on the purine core, can undergo various chemical transformations. [] One notable reaction is the nucleophilic substitution at the C8 position, as demonstrated in the synthesis utilizing thietanyl protection. [] The bromine atom in 1-benzyl-8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione can be readily replaced by various amines under appropriate reaction conditions, providing access to a diverse range of 8-amino substituted derivatives. [] This versatility in chemical reactivity makes 7-benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione a valuable scaffold for exploring structure-activity relationships in medicinal chemistry and developing new bioactive compounds.

Applications
  • Anti-cancer agents: Analogs of olomoucine, a potent cyclin-dependent kinase (CDK) inhibitor, have been synthesized using the 7-benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione scaffold. [] These analogs demonstrated promising in vitro anticancer activity against the MCF-7 human breast cancer cell line, comparable to the reference drug doxorubicin. []
  • Anti-platelet agents: Derivatives of 7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione have been investigated for their antiaggregant properties. [] These compounds may offer potential for managing conditions related to platelet aggregation, such as thrombosis.
  • Antidepressants: Studies have explored the antidepressant properties of 7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione derivatives. [] These findings suggest possible applications in treating mood disorders.
  • Zika virus inhibitors: Computational studies have identified 8-(2-hydroxy-ethylamino)-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione, a derivative of 7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione, as a potential inhibitor of the Zika virus methyltransferase (MTase). [] This discovery highlights its potential in developing antiviral therapies.

8-Bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

Compound Description: This compound is a key intermediate in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. [] It is formed by reacting 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione with 2-chloromethylthiirane, introducing the thietane ring. []

Relevance: This compound shares the core structure of 3-methyl-3,7-dihydro-1H-purine-2,6-dione with 7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione. The key difference is the presence of a bromine atom at the 8-position and a thietan-3-yl group at the 7-position instead of a benzyl group in 7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione. []

1-Benzyl-8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

Compound Description: This compound is another intermediate synthesized through the alkylation of 8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione with benzyl chloride. [] This step introduces the benzyl group at the N1 position. []

Relevance: This compound is structurally similar to 7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione with the addition of a bromine at the 8-position and a thietan-3-yl group at the 7-position. This highlights the synthetic route for obtaining the target compound with variations at specific positions. []

1-Benzyl-8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

Compound Description: This compound is synthesized by oxidizing 1-benzyl-8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione with hydrogen peroxide, converting the thietane ring to a 1,1-dioxothietan-3-yl group. []

Relevance: This compound is a further modified version of 7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione, maintaining the benzyl group at N1 but with a bromine at the 8-position and a 1,1-dioxothietan-3-yl group at the 7-position. []

8-Amino-substituted 1-benzyl-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones

Compound Description: This class of compounds is derived from 1-benzyl-8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione by substituting the bromine atom at the 8-position with various amines. []

Relevance: This group of compounds demonstrates the ability to modify the 8-position while retaining the core structure of 7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione. This modification potential at the 8-position is noteworthy for structure-activity relationship studies. []

8-(2-Hydroxy-ethylamino)-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione (F0886-0080)

Compound Description: This compound was identified as a potential Zika virus methyltransferase (MTase) inhibitor through virtual screening of bioactive compounds. [] DFT calculations and molecular dynamics simulations suggest strong interaction with the active site of MTase. []

Relevance: F0886-0080 shares the core structure of 3-methyl-3,7-dihydro-purine-2,6-dione with 7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione. Notably, it has a 3-methyl-benzyl group at the N7 position, similar to the benzyl group in 7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione, with an additional methyl substitution on the benzyl ring. Additionally, it features a 2-hydroxyethylamino group at the 8-position, which may contribute to its inhibitory activity. []

6-Purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-diones

Compound Description: This series of derivatives was synthesized and characterized using spectroscopic methods. [] The specific substitutions at the 6- and 8-positions were the focus of this research. []

(8-[2-(3-phenyl-5-substituted-1,3,4-thiadiazol-2(3H)-ylidene)hydrazinyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-diones

Compound Description: These derivatives are further modifications of the 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-diones. [] They involve a more complex substitution at the 8-position, highlighting the possibility for diverse modifications. []

Relevance: This group is structurally related to 7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione through the shared 7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione core. The significant modification at the 8-position with a (2-(3-phenyl-5-substituted-1,3,4-thiadiazol-2(3H)-ylidene)hydrazinyl group indicates an area of interest for exploring the structure-activity relationship of these compounds. []

2-[(1-substituted)-2,6-dioxo-2,3,6,7–tetrahydro-1H-purin-8-ylsulfanyl]-N-substituted acetamide (6a-g)

Compound Description: These are olomoucine analogues designed and synthesized for potential anticancer activity. [] The compounds were tested against the MCF-7 human breast cancer cell line, with many showing good to excellent inhibition compared to doxorubicin. []

Relevance: These compounds share the core 2,6-dioxo-2,3,6,7–tetrahydro-1H-purin-8-yl structure with 7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione. They demonstrate modifications at the 1st and 8th positions with various substituents, highlighting potential areas for exploring structure-activity relationships for anticancer properties. []

1-substituted-8-[2-(4-substituted phenyl)-2-oxoethylsulphanyl]-3,7-dihydro-1H-purine-2,6-diones (9a-g)

Compound Description: This is another set of olomoucine analogues synthesized as potential anticancer agents. [] They were tested against the MCF-7 human breast cancer cell line, showing promising inhibitory activity. []

Relevance: These compounds share the 3,7-dihydro-1H-purine-2,6-dione core with 7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione. Modifications include substitutions at the 1st and 8th positions, particularly an 8-[2-(4-substituted phenyl)-2-oxoethylsulphanyl] group at the 8th position. This highlights the potential of modifying these positions to develop new anticancer agents. []

3-(2-substituted benzyl)-6-(4-substituted phenyl)-1H-thiazolo[2,3-f]purine-2,4-dione (11a-g)

Compound Description: This group of compounds, synthesized via cyclodehydration of 1-substituted-8-[2-(4-substituted phenyl)-2-oxoethylsulphanyl]-3,7-dihydro-1H-purine-2,6-diones (9a-g), also exhibited potential anticancer activity against the MCF-7 human breast cancer cell line. []

Relevance: Although structurally distinct from 7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione, this group retains the purine core and features a benzyl group, albeit at the 3rd position of a thiazolo[2,3-f]purine scaffold. The variations in substituents on both the benzyl and phenyl rings highlight potential areas for developing new anticancer drugs based on modified purine scaffolds. []

3-substituted benzyl-5-methyl-7-substituted-1H-pyrido[2,3-d]pyrimidine-2,4-dione (13a-c)

Compound Description: This set of compounds, designed as olomoucine analogues and synthesized by condensation reactions, was also tested for anticancer activity against the MCF-7 cell line and exhibited promising results. []

Relevance: While structurally distinct from 7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione, this group represents a class of fused heterocycles containing a pyrido[2,3-d]pyrimidine core, a bioisostere of the purine scaffold. The presence of a substituted benzyl group at the 3rd position, similar to the 7-benzyl group in the target compound, emphasizes the relevance of this structural motif in designing potential anticancer agents. []

Properties

CAS Number

56025-86-6

Product Name

7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione

IUPAC Name

7-benzyl-3-methylpurine-2,6-dione

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

InChI

InChI=1S/C13H12N4O2/c1-16-11-10(12(18)15-13(16)19)17(8-14-11)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,18,19)

InChI Key

NGGPQVDOOZWSIG-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C=N2)CC3=CC=CC=C3

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C=N2)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.